molecular formula C7H5BrINO B14857957 1-(6-Bromo-4-iodopyridin-2-YL)ethanone

1-(6-Bromo-4-iodopyridin-2-YL)ethanone

Cat. No.: B14857957
M. Wt: 325.93 g/mol
InChI Key: RMIRYCXYRBMWOJ-UHFFFAOYSA-N
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Description

1-(6-Bromo-4-iodopyridin-2-YL)ethanone is a halogenated pyridine derivative featuring bromine and iodine substituents at the 6- and 4-positions of the pyridine ring, respectively, and an acetyl group at the 2-position. The presence of heavy halogens (Br and I) enhances its reactivity in nucleophilic substitutions and metal-catalyzed transformations, while the acetyl group provides a site for further functionalization .

Properties

Molecular Formula

C7H5BrINO

Molecular Weight

325.93 g/mol

IUPAC Name

1-(6-bromo-4-iodopyridin-2-yl)ethanone

InChI

InChI=1S/C7H5BrINO/c1-4(11)6-2-5(9)3-7(8)10-6/h2-3H,1H3

InChI Key

RMIRYCXYRBMWOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-4-iodopyridin-2-YL)ethanone typically involves the halogenation of pyridine derivatives. One common method is the bromination and iodination of 2-acetylpyridine. The reaction conditions often include the use of bromine and iodine reagents in the presence of a catalyst or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of inert atmospheres, such as nitrogen or argon, is common to prevent unwanted side reactions and to maintain the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-4-iodopyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(6-Bromo-4-iodopyridin-2-YL)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-iodopyridin-2-YL)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The reactivity and applications of halogenated ethanones are heavily influenced by the position and nature of substituents. Key structural analogs include:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
1-(6-Bromo-4-iodopyridin-2-YL)ethanone C₇H₅BrINO Br (6), I (4), COCH₃ (2) ~334.93* High steric bulk, dual heavy halogens for diverse reactivity
1-(6-Bromo-3-fluoro-pyridin-2-yl)-ethanone C₇H₅BrFNO Br (6), F (3), COCH₃ (2) 234.03 Fluorine enhances electronegativity, bioactivity
1-(2-Bromopyridin-4-yl)ethanone C₇H₆BrNO Br (2), COCH₃ (4) 200.04 Bromine at pyridine 2-position; acetyl at 4-position
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₃ Br (5), OCH₃ (2,4), COCH₃ (1) 259.10 Methoxy groups enhance solubility; bromine enables aryl coupling
2-Bromo-1-(6-bromopyridin-2-yl)ethanone C₇H₆Br₂NO Br (6, acetyl-adjacent) 279.94 Dual bromine atoms increase electrophilicity

*Calculated based on atomic weights.

Key Observations :

  • Halogen Effects : Bromine and iodine in the main compound provide distinct reactivity profiles. Iodine facilitates oxidative coupling (e.g., Ullmann reactions), while bromine is more suited for Suzuki-Miyaura cross-couplings .
  • Positional Isomerism: The 6-bromo-4-iodo substitution pattern contrasts with analogs like 1-(2-Bromopyridin-4-yl)ethanone, where bromine at the 2-position alters steric and electronic properties .
  • Functional Groups: Methoxy substituents (e.g., in 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone) improve solubility but reduce electrophilicity compared to halogenated pyridines .

Physical Properties

Limited data exist for the main compound, but comparisons can be inferred:

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³)
1-(6-Bromo-4-iodopyridin-2-YL)ethanone N/A N/A ~1.9*
2-Bromo-6-pyridine methanol 34–39 246 1.668
5-Bromo-2-hydroxypyridine 180–183 N/A N/A
1-(2-Chlorophenyl)ethanone N/A N/A 1.269

*Estimated based on halogenated analogs.

Key Observations :

  • Iodine’s larger atomic radius likely increases the melting point and density compared to bromine-only analogs .
  • Hydroxy and methoxy groups (e.g., 5-Bromo-2-hydroxypyridine) result in higher melting points due to hydrogen bonding .

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